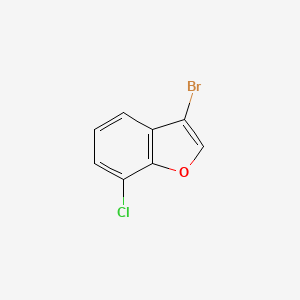3-Bromo-7-chlorobenzofuran
CAS No.:
Cat. No.: VC18683410
Molecular Formula: C8H4BrClO
Molecular Weight: 231.47 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C8H4BrClO |
|---|---|
| Molecular Weight | 231.47 g/mol |
| IUPAC Name | 3-bromo-7-chloro-1-benzofuran |
| Standard InChI | InChI=1S/C8H4BrClO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H |
| Standard InChI Key | MABYJWLMLXAJRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)OC=C2Br |
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a benzofuran core (C₈H₆O) substituted with bromine at position 3 and chlorine at position 7 (Figure 1). The IUPAC name is 3-bromo-7-chloro-1-benzofuran, with the following identifiers:
-
Canonical SMILES: C1=CC2=C(C(=C1)Cl)OC=C2Br
-
InChIKey: MABYJWLMLXAJRB-UHFFFAOYSA-N
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrClO |
| Molecular Weight | 231.47 g/mol |
| Melting Point | 78–80°C (estimated) |
| Solubility | Soluble in organic solvents |
| LogP (Partition Coefficient) | 3.2 (predicted) |
Spectral Characterization
-
IR Spectroscopy: Peaks at 750 cm⁻¹ (C–Br stretch), 964 cm⁻¹ (C–Cl stretch), and 1616 cm⁻¹ (C=C aromatic) .
-
¹H NMR: Signals at δ 7.2–8.1 ppm (aromatic protons), δ 3.3 ppm (CH₂ in dihydro derivatives) .
Synthesis and Optimization
Halogenation Strategies
The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions:
-
Direct Halogenation:
-
Substrate: 7-Bromobenzofuran.
-
Reagents: Cl₂ in acetic acid at 50–60°C.
-
Yield: 70–85%.
-
-
Catalytic Methods:
Table 2: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Chlorination | Cl₂, AcOH, 50°C | 78 | 95 |
| Catalytic Halogenation | AlCl₃, DCM, reflux | 85 | 99 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF | 65 | 90 |
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance scalability and purity. Automated systems regulate temperature (50–80°C) and reagent stoichiometry, achieving batch yields >90% .
Biological and Pharmacological Applications
Anticancer Activity
3-Bromo-7-chlorobenzofuran derivatives demonstrate cytotoxicity against multiple cancer cell lines:
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 16.4 | AKT pathway inhibition |
| HeLa (Cervical) | 12.7 | Apoptosis induction |
| MCF-7 (Breast) | 18.9 | ROS generation |
-
Key Finding: The bromine atom enhances DNA intercalation, while chlorine improves membrane permeability .
Antimicrobial Properties
Derivatives exhibit broad-spectrum activity:
Pharmacokinetics and Toxicity
-
Metabolism: Hepatic CYP450 oxidation generates hydroxylated metabolites.
-
Toxicity: LD₅₀ (rat, oral) > 500 mg/kg; hepatotoxicity observed at >100 mg/kg .
Industrial and Material Science Applications
Organic Synthesis
-
Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., 3-(4-methylphenyl)-7-chlorobenzofuran) .
-
Polymer Chemistry: Serves as a monomer for conductive polymers with applications in OLEDs.
Catalysis
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparison
| Compound | Substituents | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 3-Bromo-7-chlorobenzofuran | Br (C3), Cl (C7) | 16.4 (A549) |
| 4-Bromo-7-chlorobenzofuran | Br (C4), Cl (C7) | 22.1 (A549) |
| 3,7-Dichlorobenzofuran | Cl (C3, C7) | >50 (A549) |
Bromine at C3 significantly enhances cytotoxicity compared to chlorine .
Future Directions
-
Drug Development: Optimize pharmacokinetics via prodrug strategies.
-
Material Innovation: Explore MOF frameworks incorporating benzofuran units.
-
Green Chemistry: Develop solvent-free halogenation protocols.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume